2-cyano-N-(4-isopropylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13/h3-6,9H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJILJMIVNTYFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257256 | |
| Record name | 2-Cyano-N-[4-(1-methylethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24522-31-4 | |
| Record name | 2-Cyano-N-[4-(1-methylethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24522-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-[4-(1-methylethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyano N 4 Isopropylphenyl Acetamide and Analogues
Direct Amidation and Condensation Reactions
Direct amidation and condensation reactions represent the most straightforward approaches to constructing the 2-cyano-N-(4-isopropylphenyl)acetamide scaffold. These methods involve the coupling of an amine with a carboxylic acid or its derivative.
A common and direct method for the synthesis of this compound involves the reaction of 4-isopropylaniline (B126951) with a derivative of cyanoacetic acid, such as ethyl cyanoacetate (B8463686). nih.govresearchgate.net This reaction is typically carried out by heating the two reactants, often without a solvent or in a high-boiling solvent, to drive the condensation and eliminate a molecule of ethanol. The general synthetic approaches for cyanoacetamide derivatives include the reaction of various substituted aryl or heteroaryl amines with alkyl cyanoacetates or cyanoacetic acid under different reaction conditions. nih.gov
Alternatively, to facilitate the amide bond formation under milder conditions, coupling agents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can be employed. researchgate.net Another approach involves the use of phosphorus pentachloride (PCl5) in a suitable solvent like dichloromethane. researchgate.net
Table 1: Synthesis of 2-Cyano-N-arylacetamides from Arylamines and Cyanoacetic Acid Derivatives
| Arylamine | Cyanoacetic Acid Derivative | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline (B41778) | Ethyl Cyanoacetate | Reflux, solvent-free | Good | nih.gov |
| Substituted Anilines | Cyanoacetic Acid | EDCI, HOBt, CH2Cl2, 0°C to rt, 12 h | 65-70 | researchgate.net |
| Substituted Anilines | Cyanoacetic Acid | PCl5, CH2Cl2, 40°C, 2 h | 80 | researchgate.net |
To improve efficiency, yield, and sustainability, various catalytic systems have been developed for amide bond formation. These can be broadly classified into metal-free, enzyme-catalyzed, and phase-transfer catalysis.
Organocatalysis offers an attractive metal-free alternative for the synthesis of amides, avoiding potential metal contamination of the final products. rsc.org While specific examples for the direct synthesis of this compound using organocatalysts are not extensively detailed in the provided literature, the general principles of organocatalytic amidation can be applied. For instance, abnormal N-heterocyclic carbene (aNHC) based potassium complexes have been shown to be effective for the reduction of primary amides to primary amines, showcasing the utility of such catalysts in amide chemistry. rsc.org The development of metal-free protocols for C-H cyanation using reagents like cyanobenziodoxolones also points towards the increasing trend of avoiding metals in cyano-group manipulations. nih.govrsc.org Furthermore, metal-free, site-selective C-H cyanoalkylation of aniline-derived amides has been achieved using potassium persulfate (K2S2O8) and azobisisobutyronitrile (AIBN), indicating a radical-based pathway for functionalization. researchgate.netarkat-usa.org
Enzymatic catalysis, particularly with lipases, has emerged as a green and highly selective method for amide synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to efficiently catalyze the amidation of amines. beilstein-journals.org This can be achieved through the reaction of a carboxylic acid with an amine or by the aminolysis of an ester. The high regioselectivity of lipases is a significant advantage, as demonstrated in the selective N-acylation of amino alcohols. wikipedia.org For the synthesis of N-aryl acetamides, a lipase-mediated approach can be envisioned where 4-isopropylaniline reacts with either cyanoacetic acid or an ester derivative like ethyl cyanoacetate in the presence of an immobilized lipase such as Novozym 435. researchgate.netcapes.gov.br These reactions are often carried out under mild conditions in organic solvents or even in solvent-free systems, leading to high yields and easy purification of the product. wikipedia.org
Table 2: Lipase-Catalyzed Synthesis of Amides
| Enzyme | Substrates | Reaction Type | Key Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Novozym 435 (immobilized CALB) | Anilines and 1,3-diketones | Amidation via C-C bond cleavage | Room temperature, water | 64.3-96.2 | researchgate.netcapes.gov.br |
| Candida antarctica lipase B (CALB) | Carboxylic acids and ammonium (B1175870) salts | Amidation | Organic solvent | Good | researchgate.net |
| Novozym 435 (immobilized CALB) | Phenylglycinol and capric acid | Selective amidation | Solvent-free, 60°C | ~89 | wikipedia.org |
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. nih.gov In the context of synthesizing N-substituted acetamides, PTC is particularly useful for N-alkylation reactions. mdpi.com For instance, the alkylation of benzamide (B126) can be performed using phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions. nih.govmdpi.com This methodology could potentially be applied to the N-alkylation of a pre-formed 2-cyano-N-phenylacetamide to introduce the isopropyl group, or more commonly, for further derivatization at the nitrogen atom. TBAB has been widely used as an efficient metal-free homogeneous phase-transfer catalyst for various organic transformations, including alkylation processes. researchgate.netresearchgate.netekb.eg
Table 3: Applications of Tetrabutylammonium Bromide (TBAB) in Synthesis
| Reaction Type | Substrates | Role of TBAB | Key Features | Reference |
|---|---|---|---|---|
| N-arylation of secondary amines | Secondary amines and aryl halides | Promoter | Metal-free, rapid, scalable | nih.govresearchgate.net |
| Synthesis of bioactive heterocycles | Various | Phase-transfer catalyst | Metal-free, efficient | researchgate.netekb.eg |
| N-alkylation of aromatic carboxamides | Benzamide | Phase-transfer catalyst | Solvent-free, good selectivity | nih.govmdpi.com |
Catalytic Approaches in Amide Bond Formation
Functionalization and Derivatization Strategies of Cyanoacetamides
The this compound molecule possesses several reactive sites that can be targeted for further functionalization and derivatization, leading to a diverse range of more complex structures. The active methylene (B1212753) group, the cyano group, and the amide functionality all offer opportunities for chemical modification.
A prominent reaction of N-aryl-2-cyanoacetamides is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones in the presence of a basic catalyst like piperidine (B6355638) to form α,β-unsaturated products. ekb.egresearchgate.net These unsaturated derivatives can then serve as versatile intermediates for the synthesis of various heterocyclic compounds.
The cyano and amide functionalities can participate in cyclization reactions to form a variety of heterocyclic systems. For example, reaction with o-aminothiophenol can yield benzothiazole (B30560) derivatives. Similarly, reactions with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) compounds. mdpi.com The reaction with amidines or guanidines can produce pyrimidine (B1678525) derivatives. The versatility of the cyanoacetamide core as a building block is highlighted by its use in the synthesis of pyridines, pyrimidines, and other fused heterocyclic systems. wikipedia.orgmdpi.com Palladium-catalyzed tandem reactions of N-(2-cyanoaryl)benzamides with arylboronic acids have also been developed for the synthesis of quinazolines. rsc.org
Table 4: Heterocyclic Compounds Synthesized from Cyanoacetamide Derivatives
| Starting Cyanoacetamide Derivative | Reagent | Resulting Heterocycle | Reference |
|---|---|---|---|
| N-(4-substitutedphenyl)-2-cyanoacetamide | o-Aminothiophenol | Benzothiazole | |
| N-(4-methylphenyl)-2-cyano-3-phenylacrylamide | Cyanoacetohydrazide | Pyridine (B92270) | mdpi.com |
| Benzylidenecyanoacetamide derivative | Hydrazine hydrate (B1144303) | Pyrazole | mdpi.com |
| 2-Cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | Salicylaldehyde (B1680747) derivatives | Coumarin | wikipedia.org |
| N-(2-cyanoaryl)benzamides | Arylboronic acids | Quinazoline | rsc.org |
Transformations at the Active Methylene Position
The active methylene group in this compound, flanked by the cyano and carbonyl groups, is a reactive site amenable to various transformations, most notably the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde or ketone to yield an α,β-unsaturated product. nih.govchemspider.com
The general mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene group by a weak base, such as piperidine or an amine salt, to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate yields the final α,β-unsaturated cyanoacrylamide derivative. nih.govresearchgate.net
A variety of aromatic aldehydes can be employed in this reaction, leading to a diverse range of substituted products. For instance, the reaction of 2-cyano-N-arylacetamides with different aromatic aldehydes can be carried out in the presence of a catalyst like piperidine in a suitable solvent such as ethanol, often under reflux conditions. chemspider.comresearchgate.net The specific reaction conditions and yields for the condensation of this compound with various aldehydes are detailed in the table below.
| Aldehyde Reactant | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | Reflux, 4h | 85 | researchgate.net |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux, 5h | 82 | researchgate.net |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux, 4h | 88 | researchgate.net |
| 2-Nitrobenzaldehyde | Piperidine | Methanol | Reflux, 2h | Not specified | chemspider.com |
Modifications and Substitutions on the Aryl Moiety
The synthesis of analogs of this compound with different substituents on the aryl ring is typically achieved by starting with the appropriately substituted aniline. The general synthetic route involves the reaction of a substituted aniline with a cyanoacetic acid derivative, such as ethyl cyanoacetate or cyanoacetic acid itself. researchgate.net
This approach allows for the introduction of a wide variety of functional groups onto the phenyl ring, thereby enabling the generation of a library of analogous compounds. The reaction conditions for the synthesis of N-aryl cyanoacetamides often involve heating the reactants, sometimes in the presence of a coupling agent or under conditions that facilitate the removal of the condensation byproducts like water or ethanol. researchgate.net
For example, the synthesis of 2-cyano-N-(4-substitutedphenyl)acetamides can be accomplished by reacting the corresponding 4-substituted aniline with methyl cyanoacetate. ekb.eg This direct amidation approach provides a straightforward method to access a range of analogs with diverse electronic and steric properties on the aryl moiety.
Functional Group Interconversions of the Cyano Group
The cyano group in this compound is a versatile functional handle that can be transformed into other important chemical moieties, thereby expanding the synthetic utility of this scaffold. researchgate.netresearchgate.net
One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid or an amide. This can be achieved under either acidic or basic conditions. For instance, treatment with a strong acid like hydrochloric acid can lead to the formation of the corresponding malonamic acid derivative. researchgate.net
Another significant transformation is the reduction of the cyano group. Depending on the reducing agent and reaction conditions, the nitrile can be reduced to a primary amine. This transformation opens up avenues for further derivatization at the newly formed amino group.
Furthermore, the cyano group can participate in cycloaddition reactions and can be used to construct various heterocyclic rings. For example, reaction with sodium nitrite (B80452) can lead to the formation of a hydroxyimino derivative. ekb.eg
Optimized Reaction Conditions and Scalability Studies
The development of optimized and scalable synthetic routes is crucial for the practical application of this compound and its analogs. Research in this area focuses on improving reaction yields, minimizing reaction times, and utilizing environmentally benign and cost-effective reagents and solvents. nih.govacs.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and it has been successfully applied to the Knoevenagel condensation of cyanoacetamide derivatives. nih.gov This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods.
For large-scale synthesis, protocols that involve simple work-up procedures, such as precipitation and filtration, are highly desirable. nih.govacs.org The synthesis of arrays of cyanoacetamides on a multigram scale has been reported, highlighting the potential for industrial-scale production. researchgate.net These studies often involve the optimization of parameters such as catalyst loading, reaction temperature, and solvent choice to maximize efficiency and product purity. nih.gov While specific scalability studies for this compound are not extensively reported in the reviewed literature, the general principles and methodologies developed for other cyanoacetamides can be readily applied. nih.gov
Reactivity and Mechanistic Investigations of 2 Cyano N 4 Isopropylphenyl Acetamide
Nucleophilic and Electrophilic Sites within the Molecular Structure
The reactivity of 2-cyano-N-(4-isopropylphenyl)acetamide is characterized by the presence of both nucleophilic and electrophilic centers, making it a valuable ambiphilic reagent in chemical synthesis.
The carbon atom positioned between the electron-withdrawing nitrile (-C≡N) and carbonyl (-C=O) groups is known as an alpha-carbon or, more specifically, an active methylene (B1212753) group. The powerful inductive and resonance effects of the adjacent cyano and carbonyl functionalities significantly increase the acidity of the protons attached to this carbon. This enhanced acidity allows for easy deprotonation by a base to form a stabilized carbanion (enolate).
This carbanion is a potent nucleophile and serves as the key reactive species in a variety of carbon-carbon bond-forming reactions. Its utility is demonstrated in several classical condensation reactions. The reactivity of this active methylene site is a cornerstone of cyanoacetamide chemistry, providing a pathway to a wide array of more complex molecular architectures. researchgate.net
| Reaction Type | Reactant | Description |
| Knoevenagel Condensation | Aldehydes or Ketones | The carbanion attacks the carbonyl carbon of an aldehyde or ketone, leading to a hydroxyl intermediate that readily dehydrates to form a new carbon-carbon double bond. |
| Michael Addition | α,β-Unsaturated Carbonyls | The nucleophilic carbanion adds to the β-carbon of an α,β-unsaturated system, a process known as conjugate addition, forming a new carbon-carbon single bond. |
| Alkylation | Alkyl Halides | Direct substitution reaction where the carbanion displaces a halide from an alkyl halide, attaching a new alkyl group to the alpha-carbon. |
| Acylation | Acyl Chlorides or Anhydrides | The carbanion attacks the carbonyl carbon of an acylating agent, introducing an acyl group at the alpha-carbon position. |
This table illustrates common reactions involving the active methylene group of this compound.
While the alpha-carbon acts as a nucleophilic center, the molecule also possesses two significant electrophilic sites: the carbonyl carbon and the nitrile carbon.
The carbonyl carbon of the amide group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The more electronegative oxygen atom pulls electron density away from the carbon, rendering it susceptible to attack by nucleophiles.
Similarly, the nitrile carbon is electrophilic. The carbon-nitrogen triple bond is polarized towards the nitrogen atom, creating an electron-deficient carbon center. libretexts.org Although generally less reactive than a carbonyl carbon, this site can be attacked by strong nucleophiles or activated by acid catalysis. libretexts.orgnih.gov The electrophilicity of the nitrile group is a key feature in many of its transformations, including hydrolysis and reduction reactions. libretexts.org
| Site | Attacking Nucleophile | Typical Transformation | Mechanism Highlight |
| Carbonyl Carbon | Water (H₂O), Hydroxide (OH⁻) | Hydrolysis to a carboxylic acid | Nucleophilic acyl substitution proceeds via a tetrahedral intermediate. |
| Nitrile Carbon | Water (H₂O), Hydroxide (OH⁻) | Hydrolysis to a carboxylic acid (via an amide intermediate) | Nucleophilic addition to the C≡N triple bond, followed by tautomerization and further hydrolysis. libretexts.org |
| Nitrile Carbon | Hydride reagents (e.g., LiAlH₄) | Reduction to a primary amine | Involves two successive nucleophilic additions of a hydride to the nitrile carbon. libretexts.org |
| Nitrile Carbon | Grignard Reagents (R-MgX) | Reaction to form a ketone (after hydrolysis) | The Grignard reagent attacks the nitrile carbon to form an imine anion, which is then hydrolyzed. |
This table summarizes typical nucleophilic attacks on the electrophilic centers of this compound.
Cyclization Reactions and Heterocyclic Compound Formation
The dual reactivity of this compound makes it an exceptionally useful building block for synthesizing a variety of heterocyclic compounds. The active methylene group often initiates a reaction sequence, which is then completed by the participation of the nitrile or amide moiety in a cyclization step.
The synthesis of 3-cyano-2-pyridone derivatives is a well-established application of N-substituted cyanoacetamides. These reactions typically proceed through a domino sequence involving a Michael addition followed by an intramolecular cyclization.
For instance, the reaction of this compound with an α,β-unsaturated ketone (chalcone) in the presence of a base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) would initiate with the Michael addition of the cyanoacetamide's carbanion to the unsaturated ketone. The resulting adduct then undergoes an intramolecular cyclization where the amide nitrogen attacks one of the ketone's carbonyl groups, or the enol tautomer, leading to the formation of a six-membered ring. Subsequent dehydration and aromatization yield the stable 3-cyano-2-pyridone ring system. The 3-cyano group is often a key feature in these molecules, contributing to their biological activity through polar interactions. nih.gov
| Reactant Class | Example Reactant | Resulting Heterocycle Sub-type |
| α,β-Unsaturated Ketones | 1,3-Diphenyl-2-propen-1-one (Chalcone) | 4,6-Diphenyl-3-cyano-2-pyridone |
| 1,3-Diketones | Acetylacetone | 4,6-Dimethyl-3-cyano-2-pyridone |
| β-Ketoesters | Ethyl Acetoacetate | 4-Methyl-6-hydroxy-3-cyano-2-pyridone |
| Enaminones | N,N-Dimethyl-1-phenyl-3-oxobut-1-en-1-amine | Substituted 3-Cyano-2-pyridones |
This table provides examples of reactants used with this compound to synthesize substituted pyridone derivatives.
Substituted furans can be synthesized from this compound using methods that rely on the nucleophilicity of the active methylene group. The Feist-Benary furan (B31954) synthesis is a classic example of this transformation.
In this reaction, the enolate of this compound, generated by a base such as sodium ethoxide, attacks an α-halo ketone (e.g., chloroacetone). This results in an SN2 displacement of the halide. The resulting intermediate then undergoes an intramolecular cyclization, where the enolate oxygen attacks the nitrile carbon, or more commonly, the carbonyl carbon of the original ketone moiety. A final dehydration step yields the highly substituted furan ring. The specific regiochemical outcome can depend on the reaction conditions and the substitution pattern of the reactants. chim.it
The synthesis of pyrazoles from this compound typically involves its reaction with a hydrazine (B178648) derivative. organic-chemistry.orgnih.gov Since the cyanoacetamide itself is not a 1,3-dielectrophile required for the classical Knorr pyrazole (B372694) synthesis, it must first be converted into a suitable intermediate.
A common strategy involves reacting the cyanoacetamide with a one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction transforms the active methylene group into an enaminonitrile. This intermediate possesses the necessary 1,3-dielectrophilic character. Subsequent treatment with hydrazine hydrate (B1144303) leads to a cyclocondensation reaction. The hydrazine's two nitrogen atoms act as a dinucleophile, attacking the electrophilic centers of the enaminonitrile intermediate and displacing the dimethylamine (B145610) group, ultimately forming the pyrazole ring. Alternatively, conversion of the nitrile to a thioamide followed by reaction with hydrazine can yield aminopyrazoles. nih.gov
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms of this compound is fundamental to predicting its behavior in various chemical environments and to designing synthetic routes that utilize it as a building block. The primary site of reactivity is the active methylene group, positioned between the electron-withdrawing cyano and carbonyl groups, which renders the methylene protons acidic and susceptible to deprotonation by a base.
Identification of Key Intermediates
The reactions of this compound predominantly proceed through ionic intermediates. The initial and most crucial step in many of its reactions is the formation of a resonance-stabilized carbanion.
In the presence of a base, one of the α-protons of the active methylene group is abstracted, leading to the formation of a carbanion. This carbanion is stabilized by the delocalization of the negative charge over the adjacent cyano and carbonyl groups. This delocalization can be represented by the following resonance structures:
Structure A: The negative charge resides on the α-carbon.
Structure B: The negative charge is delocalized onto the oxygen atom of the carbonyl group, forming an enolate.
Structure C: The negative charge is delocalized onto the nitrogen atom of the cyano group, forming a ketenimine-like structure.
This resonance-stabilized carbanion is a potent nucleophile and serves as the key intermediate in a variety of subsequent reactions. For instance, in the well-known Knoevenagel condensation, this carbanion attacks the electrophilic carbon of an aldehyde or ketone. organic-chemistry.orgwikipedia.org This nucleophilic addition results in the formation of an aldol-type adduct, which is another transient intermediate. This adduct then typically undergoes dehydration, often facilitated by the reaction conditions, to yield an α,β-unsaturated product. wikipedia.org
Another example of a reaction involving a key intermediate derived from this compound is the Gewald reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction, which is used to synthesize polysubstituted 2-aminothiophenes, begins with a Knoevenagel condensation between an α-cyanoacetamide and an aldehyde or ketone to form a stable α,β-unsaturated intermediate. wikipedia.orgorganic-chemistry.org This intermediate then reacts with elemental sulfur in a step whose mechanism is not fully elucidated but is thought to involve a thiirane (B1199164) intermediate before cyclization and tautomerization to the final thiophene (B33073) product. wikipedia.org
Investigation of Reaction Pathways (e.g., Radical vs. Ionic)
The vast majority of reactions involving this compound and related N-aryl-2-cyanoacetamides are believed to proceed through ionic pathways . The high acidity of the active methylene group and the strong electron-withdrawing nature of the cyano and carbonyl groups predispose the molecule to reactions initiated by deprotonation, leading to carbanionic intermediates. These intermediates then engage in nucleophilic attacks on various electrophiles, characteristic of ionic mechanisms.
Common reactions such as the Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization all operate via ionic intermediates. The formation of the resonance-stabilized carbanion is the cornerstone of these transformations.
While less common, the possibility of radical pathways cannot be entirely dismissed under specific conditions, such as in the presence of radical initiators or upon photochemical excitation. However, the mainstream reactivity profile of this compound is dominated by its ionic character. The stability of the carbanionic intermediate makes ionic pathways energetically more favorable under typical laboratory conditions.
Influence of Substituents on Reaction Selectivity and Rate
The nature of the substituent on the N-aryl ring can significantly influence the reactivity of 2-cyanoacetamides. In the case of this compound, the isopropyl group at the para position of the phenyl ring exerts both electronic and steric effects.
Electronic Effects: The isopropyl group is generally considered to be a weak electron-donating group (EDG) through induction and hyperconjugation. This electron-donating nature can subtly influence the acidity of the active methylene protons. By donating electron density to the phenyl ring, the isopropyl group can slightly destabilize the negative charge on the nitrogen of the amide, which in turn can have a minor effect on the electron-withdrawing ability of the acetamide (B32628) group. However, this effect is generally considered to be modest.
The table below provides a qualitative comparison of the expected influence of different para-substituents on the reactivity of N-aryl-2-cyanoacetamides, placing the isopropyl group in context.
| Substituent (at para-position) | Electronic Effect | Expected Influence on Acidity of α-protons | Expected Influence on Nucleophilicity of Carbanion |
| -NO₂ (Electron-withdrawing) | Strong | Increase | Decrease |
| -Cl (Electron-withdrawing) | Moderate | Increase | Decrease |
| -H (Neutral) | Neutral | Baseline | Baseline |
| -CH₃ (Electron-donating) | Weak | Decrease | Increase |
| -CH(CH₃)₂ (Isopropyl) | Weakly Electron-donating | Slight Decrease | Slight Increase |
| -OCH₃ (Electron-donating) | Strong | Decrease | Increase |
Advanced Spectroscopic and Structural Characterization of 2 Cyano N 4 Isopropylphenyl Acetamide Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 2-cyano-N-(4-isopropylphenyl)acetamide, a combination of one-dimensional and two-dimensional NMR techniques would offer a comprehensive picture of its molecular framework.
Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
Isopropyl Group: The isopropyl moiety would give rise to a doublet for the six equivalent methyl protons (H-1') and a septet for the methine proton (H-2').
Aromatic Protons: The para-substituted benzene (B151609) ring will show two doublets, characteristic of an AA'BB' spin system, for the aromatic protons (H-4'/H-6' and H-5'/H-7').
Amide Proton: A broad singlet for the N-H proton is anticipated, with its chemical shift being sensitive to solvent and concentration.
Methylene (B1212753) Protons: The methylene protons (H-2) adjacent to the cyano and carbonyl groups would appear as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
Based on the analysis of related compounds, the predicted chemical shifts for the carbon atoms of this compound are presented in the interactive table below.
| Atom | Predicted Chemical Shift (ppm) |
| C-1 | ~163 |
| C-2 | ~25 |
| C-3 (CN) | ~115 |
| C-1' | ~135 |
| C-2' (CH) | ~33 |
| C-3' (CH3) | ~24 |
| C-4'/C-8' | ~127 |
| C-5'/C-7' | ~121 |
| C-6' | ~146 |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships between different parts of the molecule, a suite of 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For instance, it would show a clear correlation between the isopropyl methine proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for instance, the orientation of the acetamide (B32628) group relative to the phenyl ring.
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
The amide bond in this compound possesses a partial double bond character, which can lead to restricted rotation around the C-N bond. This phenomenon can give rise to the existence of different conformers (rotamers) in solution. Dynamic NMR spectroscopy is the ideal tool to study these conformational changes and the energy barriers associated with them. nih.gov
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the conformers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This information provides valuable insights into the flexibility of the molecule and the relative stability of its different conformations.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are specific to the functional groups present and can be used for structural characterization and for studying intermolecular interactions.
Characterization of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are expected to show characteristic absorption bands for its various functional groups. nist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C≡N | Stretching | 2240-2260 |
| C=O (Amide I) | Stretching | 1630-1680 |
| N-H (Amide II) | Bending | 1515-1570 |
| C-N | Stretching | 1200-1350 |
The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.
Analysis of Intermolecular Interactions via Vibrational Modes
The presence of both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl oxygen and the cyano nitrogen) in this compound suggests the likelihood of intermolecular hydrogen bonding in the solid state and in concentrated solutions. cymitquimica.com These interactions can significantly influence the vibrational frequencies of the involved functional groups.
For instance, the N-H stretching vibration is particularly sensitive to hydrogen bonding. In a non-polar solvent or in the gas phase, a sharp band at a higher wavenumber would be expected. In the presence of hydrogen bonding, this band will broaden and shift to a lower wavenumber. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bond. Similarly, the C=O stretching vibration of the amide group would also be expected to shift to a lower frequency upon involvement in hydrogen bonding. By comparing the spectra recorded in different solvents or at different concentrations, the nature and extent of these intermolecular interactions can be investigated.
Computational Chemistry and Theoretical Studies on 2 Cyano N 4 Isopropylphenyl Acetamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it an ideal method for studying molecules of this size. Calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed understanding of the molecule's electronic nature and reactivity.
Electronic Structure and Molecular Orbital Analysis
A fundamental aspect of quantum chemical calculations is the analysis of the molecule's electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining the molecule's chemical reactivity and kinetic stability.
The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilic or electron-donating character. For 2-cyano-N-(4-isopropylphenyl)acetamide, the HOMO is expected to be predominantly localized on the electron-rich 4-isopropylphenyl ring and the amide nitrogen atom. The LUMO, conversely, represents the orbital to which an electron is most readily accepted, highlighting regions of electrophilic or electron-accepting character. The LUMO is anticipated to be centered on the cyano group (-C≡N) and the carbonyl group (C=O) of the acetamide (B32628) moiety, both of which are electron-withdrawing.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
This is a representative table based on typical values for similar organic molecules.
Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors help in predicting how the molecule will behave in a chemical reaction.
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile.
Fukui functions can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. tandfonline.com For this compound, the nitrogen of the cyano group and the carbonyl oxygen would be predicted as likely sites for electrophilic attack, while the carbon atom of the cyano group would be a primary site for nucleophilic attack.
Table 2: Representative Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |
| Global Softness (S) | 1 / (2η) | 0.21 |
This is a representative table based on the energy values from Table 1.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
Vibrational Frequencies (FT-IR and Raman): DFT calculations can predict the vibrational modes of the molecule. Key predicted frequencies would include the C≡N stretch of the cyano group (typically around 2250 cm⁻¹), the C=O stretch of the amide (around 1680 cm⁻¹), and the N-H stretch (around 3300 cm⁻¹). These calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental spectra. tandfonline.com
NMR Chemical Shifts (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. tandfonline.com This allows for the assignment of peaks in the experimental NMR spectra to specific atoms in the molecule, confirming its structure.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can predict electronic transitions. For this compound, transitions would likely involve π → π* excitations within the aromatic ring and n → π* transitions associated with the carbonyl and cyano groups. tandfonline.com
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides deep electronic insights, molecular modeling and dynamics offer a view of the molecule's physical behavior, including its shape and interactions with its environment.
Conformational Space Exploration and Energy Minimization
The this compound molecule has several rotatable bonds, leading to a complex conformational landscape. The most significant rotations are around the C-N bond of the amide and the C-C bond connecting the isopropyl group to the phenyl ring.
Conformational analysis aims to identify the most stable arrangement of the atoms (the global minimum energy conformation). This is typically done by systematically rotating key bonds and calculating the energy of each resulting conformer. The results would likely show that the most stable conformation has a nearly planar arrangement between the phenyl ring and the amide group to maximize π-conjugation. acs.org Steric hindrance between the isopropyl group and the acetamide moiety would also play a crucial role in determining the preferred rotational angles.
Investigation of Intermolecular Interactions and Aggregation
The crystal structure and bulk properties of a material are governed by intermolecular forces. For this compound, several key interactions are expected:
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). This allows the molecules to form strong, directional hydrogen bonds, likely leading to the formation of chains or dimers in the solid state. wpmucdn.com This is a dominant interaction in the crystal packing of similar acetanilide (B955) structures. acs.org
π-π Stacking: The phenyl rings can interact through π-π stacking, further stabilizing the crystal lattice.
Molecular dynamics simulations could be employed to study the aggregation behavior of these molecules in a simulated condensed phase, providing insight into how these individual intermolecular forces collectively determine the material's structure and stability. tandfonline.com
Theoretical Analysis of Reaction Pathways and Transition States
Theoretical analysis of reaction pathways is a powerful computational approach used to map out the energetic landscape of a chemical reaction. This involves identifying reactants, products, intermediates, and transition states, and calculating their relative energies. Such analyses provide a detailed, step-by-step understanding of the reaction mechanism.
For the broader class of cyanoacetamides, theoretical studies have shed light on their formation and reactivity. For example, the formation of interstellar cyanoacetamide from protonated hydroxylamine (B1172632) and cyanoacetaldehyde has been investigated using computational methods. nih.gov This study identified two main reaction pathways, each involving intermediates (like I1 and I2) and transition states (like TS1, TS2, and TS3). nih.gov The relative energies of these species were calculated at different levels of theory (B3LYP, MP2, CCSD(T)) to determine the most favorable pathway. nih.gov The study found that the reaction is highly exothermic and can proceed via a pathway with a transition state that lies energetically below the reactants, making it feasible under interstellar conditions. nih.gov
The reactivity of the cyanoacetamide scaffold itself has also been a subject of interest. Cyanoacetamides are polyfunctional molecules with both nucleophilic (at the NH and C-2 positions) and electrophilic (at the C-1 and C-3 positions) centers, making them versatile synthons in heterocyclic synthesis. researchgate.nettubitak.gov.tr Theoretical studies can help predict the relative reactivity of these sites. For instance, the reaction of cyanoacetanilides with other reagents to form various heterocyclic systems like azirines, pyrroles, and thiophenes involves a series of steps including condensation, cyclization, and tautomerization, all of which can be modeled computationally. researchgate.netresearchgate.net
The following table provides an example of calculated relative energies for the reaction forming protonated cyanoacetamide, illustrating the kind of data that is generated from such theoretical analyses.
Table 2: Calculated Relative Energies (kcal/mol) for the Formation of Protonated Cyanoacetamide
| Species | B3LYP | MP2 | CCSD(T) |
|---|---|---|---|
| Reactants | 0.0 | 0.0 | 0.0 |
| Intermediate (I2) | -26.3 | -21.4 | -21.6 |
| Transition State (TS2) | -1.1 | 0.4 | -0.3 |
| Product (N-prot CAH+) | -77.5 | -78.9 | -77.6 |
| Product (O-prot CAH+) | -90.2 | -91.0 | -89.8 |
Data sourced from a study on the formation of interstellar cyanoacetamide. nih.gov
Structure Reactivity Relationships and Design Principles for Cyanoacetamides
Influence of the 4-Isopropylphenyl Moiety on Electronic Properties and Reactivity
Electronic Effects:
Electron-Donating Nature: The electron-donating character of the isopropyl group increases the electron density on the phenyl ring, particularly at the ortho and para positions. This increased electron density is relayed to the amide nitrogen atom.
Amide Resonance: The enhanced electron density on the nitrogen atom influences the amide resonance. It can potentially increase the contribution of the resonance structure where the nitrogen lone pair is delocalized onto the carbonyl oxygen, thereby affecting the double bond character of the C-N bond and the nucleophilicity of the nitrogen.
Hydrophobicity: The presence of the isopropylphenyl group significantly contributes to the molecule's hydrophobic (lipophilic) character, which can influence its solubility in various solvents and its interaction with other molecules in a reaction medium. cymitquimica.com
Reactivity: The electronic donations from the 4-isopropylphenyl group can subtly deactivate the amide nitrogen towards certain electrophilic reactions compared to derivatives bearing electron-withdrawing groups. Conversely, it can influence the reactivity of the rest of the molecule. For instance, in the context of creating flame-retardant additives, the 4-isopropylphenyl moiety in related phosphate (B84403) compounds has been studied for its thermal stability effects. researchgate.net
Steric and Electronic Effects of Substituents on the Cyanoacetamide Core
The reactivity of the cyanoacetamide core is a delicate balance of steric and electronic factors. The core's primary feature is the active methylene (B1212753) group (-CH2-), positioned between two powerful electron-withdrawing groups: the cyano (-C≡N) and the carbonyl (-C=O) groups. egyankosh.ac.inlibretexts.org
Electronic Effects:
Active Methylene Group: The electron-withdrawing nature of the adjacent cyano and carbonyl functions renders the protons on the methylene group acidic, making this position a potent nucleophile upon deprotonation. egyankosh.ac.in This is the most significant feature driving the reactivity of cyanoacetamides.
Substituent Influence: The electronic nature of the substituent on the N-phenyl ring directly influences the acidity of the active methylene group and the amide N-H proton. Electron-donating groups, such as the 4-isopropyl group, slightly decrease the acidity of these protons by pushing electron density through the amide linkage. Conversely, electron-withdrawing groups (e.g., nitro, halo) would increase their acidity.
Steric Effects:
Hindrance: The bulkiness of substituents on the N-aryl ring can create steric hindrance around the amide functionality. chemrxiv.orgresearchgate.net While the 4-isopropyl group is in the para position and thus exerts minimal direct steric hindrance on the amide bond itself, larger groups or ortho-substituents could impede reactions at the nitrogen or carbonyl carbon. researchgate.net
Reaction Accessibility: Steric bulk can also influence the accessibility of reagents to the active methylene group, potentially affecting the rates of condensation and substitution reactions. researchgate.net
The interplay of these effects is critical. In many cases, electronic effects are a dominant factor in determining the stability and reactivity of isomers and conformers, though steric effects can prevail, particularly with bulky substituents. chemrxiv.orgresearchgate.net
Table 1: Effect of Substituents on the Reactivity of the Cyanoacetamide Core This table provides a generalized summary based on established chemical principles.
| Substituent on N-Aryl Ring | Electronic Effect | Effect on Active Methylene Acidity | Effect on Amide N-H Acidity | General Reactivity Trend |
|---|---|---|---|---|
| -NO2 (Electron-Withdrawing) | -I, -M (Strong) | Increases | Increases | Enhances reactions requiring deprotonation. |
| -Cl (Electron-Withdrawing) | -I, +M (Weak) | Slightly Increases | Slightly Increases | Moderately enhances acidity. |
| -H (Unsubstituted) | Neutral | Baseline | Baseline | Standard reactivity. |
| -CH3 (Electron-Donating) | +I, Hyperconjugation | Slightly Decreases | Slightly Decreases | Slightly reduces acidity. |
| -OCH3 (Electron-Donating) | -I, +M (Strong) | Decreases | Decreases | Reduces acidity. |
| -CH(CH3)2 (Electron-Donating) | +I, Hyperconjugation | Decreases | Decreases | Reduces acidity. |
Rational Design of 2-Cyano-N-(4-isopropylphenyl)acetamide Derivatives for Targeted Chemical Transformations
2-Cyano-N-arylacetamides are highly versatile starting materials for synthesizing a wide array of heterocyclic compounds. ekb.eg The rational design of derivatives involves leveraging the inherent reactivity of the functional groups to guide reactions toward a specific structural outcome.
Knoevenagel Condensation: The active methylene group is ideal for Knoevenagel condensation with aldehydes and ketones. nih.govresearchgate.net For example, reacting N-aryl-2-cyanoacetamides with aldehydes, often under microwave conditions with a catalyst like ammonium (B1175870) acetate (B1210297), yields α,β-unsaturated cyanoacetamide derivatives. nih.gov These products can then undergo further cyclization reactions.
Synthesis of Heterocycles: The compound serves as a precursor for various heterocyclic systems.
Pyridines: Reaction with α,β-unsaturated nitriles can lead to the formation of substituted pyridines. researchcommons.org
Thiazoles: Treatment with α-halocarbonyl compounds or thioglycolic acid can yield thiazole (B1198619) derivatives. ekb.egresearchcommons.org
Chromenes: Condensation with salicylaldehyde (B1680747) derivatives can produce 2-iminochromenes, which can be further transformed. ekb.egresearchcommons.org
The design principle involves selecting a reaction partner that can react with one or more of the reactive sites on the cyanoacetamide molecule to build a new ring system. The substituent on the N-phenyl ring, such as the 4-isopropylphenyl group, is often carried through the synthesis to become a feature of the final, more complex molecule.
Table 2: Examples of Heterocyclic Systems Synthesized from Cyanoacetamide Precursors
| Reactant(s) | Reaction Type | Resulting Heterocyclic Core | Reference |
|---|---|---|---|
| Salicylaldehyde | Condensation/Cyclization | Iminochromene | ekb.eg, researchcommons.org |
| o-Aminothiophenol | Condensation/Cyclization | Benzothiazole (B30560) | ekb.eg |
| Thioglycolic Acid | Condensation/Cyclization | Thiazolidinone | ekb.eg |
| α-Cyanocinnamonitrile | Michael Addition/Cyclization | Pyridine (B92270) | researchcommons.org |
| Sodium Nitrite (B80452)/Acetic Acid | Nitrosation | Hydroxyimino derivative | ekb.eg |
Correlation of Molecular Structure with Acid-Base Properties of the Active Methylene
The most significant acid-base property of this compound is the acidity of the active methylene protons. An active methylene compound is defined by a -CH₂- group flanked by two electron-withdrawing groups, which allows for easy deprotonation by a base. egyankosh.ac.inlibretexts.org
Stabilization of the Conjugate Base: The acidity of the methylene protons stems from the stability of the resulting conjugate base (a carbanion). This stabilization occurs through resonance, where the negative charge is delocalized over the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group.
Structural Correlation with Acidity (pKa): The pKa value of the active methylene protons is directly correlated with the electronic nature of the substituents on the molecule.
Electron-Withdrawing Groups (EWGs): When EWGs are present elsewhere in the molecule (e.g., a nitro group on the phenyl ring), they further pull electron density away from the active methylene group. This inductively stabilizes the carbanion and increases the acidity of the protons (i.e., lowers the pKa).
Electron-Donating Groups (EDGs): When EDGs like the 4-isopropyl group are present, they push electron density into the system. This has a slight destabilizing effect on the resulting carbanion compared to an unsubstituted analogue, thus decreasing the acidity of the protons (i.e., raising the pKa).
Therefore, the pKa of the active methylene protons in this compound is expected to be slightly higher than that of 2-cyano-N-phenylacetamide and significantly higher than that of 2-cyano-N-(4-nitrophenyl)acetamide.
Advanced Applications of 2 Cyano N 4 Isopropylphenyl Acetamide in Materials and Supramolecular Chemistry
Supramolecular Assembly and Crystal Engineering
The arrangement of molecules in a solid-state, crystalline form is dictated by intermolecular forces. The study of these interactions, known as supramolecular chemistry and crystal engineering, is crucial for designing materials with desired properties.
Design of Hydrogen Bonding Networks and Crystal Packing
While a definitive crystal structure for 2-cyano-N-(4-isopropylphenyl)acetamide is not publicly documented, its molecular architecture strongly suggests a capacity for forming intricate hydrogen-bonded networks. The molecule possesses key features for hydrogen bonding: a hydrogen bond donor in the amide (N-H) group and two potential hydrogen bond acceptors, the carbonyl oxygen (C=O) and the nitrogen of the cyano (C≡N) group.
To anticipate its behavior, one can look at the closely related compound, N-(4-isopropylphenyl)acetamide . The crystal structure of this analog reveals that molecules are linked through N—H···O hydrogen bonds, a common and robust interaction in similar compounds. For this compound, the introduction of the cyano group offers an additional site for hydrogen bonding. This could lead to more complex supramolecular synthons, where molecules assemble into chains, sheets, or three-dimensional frameworks through a combination of N—H···O and N—H···N or C—H···N interactions. The bulky, hydrophobic isopropyl group would also significantly influence the crystal packing, likely leading to segregated hydrophobic regions within the crystal lattice.
Table 1: Crystallographic Data for the Related Compound N-(4-isopropylphenyl)acetamide
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | |
| a (Å) | 14.0052 |
| b (Å) | 9.3488 |
| c (Å) | 7.8095 |
| α (°) | 90.00 |
| β (°) | 90.711 |
| γ (°) | 90.00 |
This data is for the related compound N-(4-isopropylphenyl)acetamide and is provided for predictive comparison.
Formation of Co-crystals and Cocrystallization Studies
Currently, there is no specific research available in the scientific literature on the formation of co-crystals involving this compound. However, its possession of both hydrogen bond donor and acceptor sites makes it a theoretically strong candidate for cocrystallization with other molecules that have complementary functional groups.
Potential as Monomers or Synthons in Polymer and Material Science
The utility of a small molecule in materials science is often determined by its ability to be linked together to form polymers or to be used as a foundational unit (synthon) for more complex functional materials.
Incorporation into Covalent Organic Frameworks (COFs)
There are no studies reported in the scientific literature regarding the use of this compound as a building block for the synthesis of Covalent Organic Frameworks (COFs).
Role in the Synthesis of Functional Organic Materials
The chemical structure of this compound makes it a promising synthon for creating new functional organic materials. The cyano group is particularly versatile and can be chemically transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations would enable the incorporation of the 4-isopropylphenyl acetamide (B32628) moiety into a variety of larger molecular systems, potentially leading to materials with novel electronic or optical properties. The molecule's combination of a hydrophilic acetamide group and a hydrophobic isopropyl-substituted phenyl ring gives it an amphiphilic nature, which could be advantageous in the design of self-assembling materials.
Utilization in Complex Molecule Synthesis and Method Development
While direct applications of this compound in the synthesis of complex molecules are not documented, the synthesis of analogous compounds provides a blueprint for its potential utility. For instance, the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is achieved by reacting 2,4-dichloro-5-methoxyaniline with cyanoacetic acid using a coupling agent. A similar approach, reacting 4-isopropylaniline (B126951) with cyanoacetic acid, could likely be used to produce this compound.
Furthermore, the presence of an activated methylene (B1212753) group (the -CH₂- between the cyano and carbonyl groups) makes it a candidate for various carbon-carbon bond-forming reactions, allowing for the construction of more elaborate molecular structures. This reactivity opens the door for its use in the development of new synthetic methodologies.
Key Intermediate in Multi-Step Synthetic Sequences
This compound serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. Its activated methylene group, flanked by the electron-withdrawing cyano and carbonyl groups, is a key site for nucleophilic attack and condensation reactions. This reactivity has been harnessed to construct diverse molecular scaffolds, particularly substituted pyridines and related heterocycles.
One of the prominent applications of this intermediate is in the synthesis of substituted pyridin-2-ones. Through multi-component reactions, this compound can react with various ketones and acetone (B3395972) in a cascade process to yield highly functionalized pyridin-2-ones. jchps.com These reactions are often carried out under solvent-free conditions, highlighting the compound's adaptability to green chemistry principles. The general scheme for such transformations involves the initial formation of a Knoevenagel condensation product, followed by cyclization and subsequent aromatization to afford the stable pyridone ring system.
The reactivity of the cyanoacetamide moiety is not limited to pyridine (B92270) synthesis. It is a well-established synthon for a wide array of heterocyclic systems. rsc.org The presence of both electrophilic (at the carbonyl and cyano carbons) and nucleophilic (at the nitrogen and the α-carbon) centers allows for a diverse range of cyclization strategies. rsc.org For instance, reactions with binucleophilic reagents can lead to the formation of pyrazoles, thiazoles, and pyrimidines. While specific examples detailing multi-step sequences starting from this compound are not extensively documented in publicly available literature, the known reactivity of analogous cyanoacetamides provides a strong indication of its synthetic potential.
The following table outlines representative transformations where similar cyanoacetamide derivatives have been employed as key intermediates, suggesting plausible synthetic routes for this compound.
| Intermediate | Reactant(s) | Product Type | Reaction Conditions | Yield (%) |
| 2-Cyanoacetamides | Ketones, Acetone | Pyridin-2-ones | Solvent-free, Piperidine (B6355638) catalyst | Up to 95 |
| 2-Cyanoacetamide | Aromatic Aldehydes | α,β-Unsaturated Cyanoacrylamides | Methanol, Piperidine catalyst, Reflux | ~60-100 |
| 2-Cyano-N-(thiazol-2-yl)acetamide | Aldehydes | Thiazole-based Cyanoacrylamides | Knoevenagel Condensation | Not Specified |
| 2-Cyanoacetohydrazide | Aromatic Aldehydes | (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides | Green Synthesis | Good |
This table presents data from reactions with analogous compounds to illustrate the synthetic potential of this compound.
Contributions to Green Chemical Methodologies
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern synthetic chemistry. acs.org this compound is a compound that lends itself well to several green synthetic strategies, primarily through its participation in solvent-free reactions and microwave-assisted synthesis.
Solvent-free reactions offer significant environmental benefits by eliminating the need for often toxic and volatile organic solvents. rsc.org The high reactivity of this compound allows it to participate in reactions under these conditions, often requiring only catalytic amounts of a base. For example, the synthesis of pyridin-2-ones from 2-cyanoacetamides can be efficiently conducted in the absence of a solvent, leading to high yields and a simplified work-up procedure. jchps.com This approach aligns with the green chemistry principle of waste prevention.
Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. scispace.com The polar nature of the acetamide and cyano groups in this compound allows for efficient absorption of microwave energy, thereby accelerating reaction rates. scispace.com The synthesis of various heterocyclic compounds from cyanoacetamide derivatives has been shown to be significantly more efficient under microwave irradiation. jchps.comnih.gov For instance, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl) acetamide derivatives from the corresponding hydrazides demonstrated higher yields and faster reaction times with microwave heating compared to conventional methods. jchps.com
The application of these green methodologies to the synthesis of complex molecules from this compound is a promising area of research. The following table summarizes the advantages of these green approaches in the context of reactions involving cyanoacetamide derivatives.
| Green Methodology | Key Advantages | Example Application with Cyanoacetamides |
| Solvent-Free Synthesis | Reduced waste, Lower cost, Simplified purification, Reduced environmental impact. rsc.orgresearchgate.net | Multi-component synthesis of pyridin-2-ones with high yields. jchps.com |
| Microwave-Assisted Synthesis | Rapid reaction rates, Higher yields, Improved purity, Energy efficiency. scispace.comresearchgate.net | Synthesis of unsaturated cyanoacetamide derivatives and thiazolidinone derivatives with significantly reduced reaction times. jchps.comnih.gov |
By serving as a reactive and adaptable intermediate in these environmentally benign synthetic protocols, this compound contributes to the development of more sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-cyano-N-(4-isopropylphenyl)acetamide with high purity?
- Methodology : The synthesis of structurally related acetamides (e.g., N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide) involves three key steps: substitution under alkaline conditions, reduction with iron powder in acidic media, and condensation with cyanoacetic acid using a condensing agent. Optimal yields (≥75%) are achieved by controlling temperature (60–80°C for substitution, 50–60°C for reduction) and solvent selection (e.g., ethanol/water mixtures). Post-synthesis purification via recrystallization (using ethanol or acetonitrile) and characterization by TLC/HPLC ensures >95% purity .
Q. Which spectroscopic techniques are most reliable for verifying the structural integrity of this compound?
- Methodology :
- ¹H NMR : Key signals include a singlet for the –CH2–CN group (δ ~3.30 ppm) and a deshielded –NH proton (δ ~8.3–8.7 ppm) due to hydrogen bonding. The isopropyl group shows a doublet for –CH(CH₃)₂ (δ ~1.45 ppm) and a septet for the methine proton (δ ~2.8–3.0 ppm) .
- IR Spectroscopy : Confirm the presence of cyano (C≡N stretch at ~2240 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹; C=O stretch at ~1680 cm⁻¹) functional groups .
- Mass Spectrometry : The molecular ion peak (M+1) should align with the theoretical molecular weight (e.g., ~218–235 g/mol for analogs) .
Q. How can researchers address low yields during the condensation step of this compound synthesis?
- Methodology : Low yields often stem from incomplete activation of the aniline intermediate. Use coupling agents like EDCI/HOBt or DCC to enhance reactivity. Solvent polarity adjustments (e.g., DMF or THF) and stoichiometric excess of cyanoacetic acid (1.2–1.5 eq) improve conversion rates. Monitor reaction progress via LC-MS to identify byproducts (e.g., unreacted aniline or dimerization) .
Advanced Research Questions
Q. What degradation pathways are observed for this compound under accelerated stability conditions, and how can they be mitigated?
- Methodology : Analogous compounds (e.g., 2-cyano-N-(4-trifluoromethylphenyl)acetamide) degrade via hydrolysis of the cyano group to carboxylic acid or cleavage of the amide bond, releasing 4-isopropylaniline. Stability studies (40°C/75% RH) show degradation rates of 0.2–0.6% per month. Mitigation strategies include:
- Formulation : Use acidifiers (e.g., citric acid) to stabilize the amide bond.
- Analytical Monitoring : Quantify degradation products via HPLC with UV detection (λ = 254 nm) and a C18 column (gradient: 0.1% TFA in water/acetonitrile) .
Q. How do electronic effects of the 4-isopropyl substituent influence the bioactivity of this compound derivatives?
- Methodology : The electron-donating isopropyl group enhances resonance stabilization of the amide bond, potentially reducing metabolic degradation. Compare bioactivity (e.g., enzyme inhibition IC₅₀) with analogs bearing electron-withdrawing groups (e.g., –CF₃ or –Br) using in vitro assays. Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with target proteins (e.g., kinases or proteases) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodology : Discrepancies may arise from assay conditions (e.g., buffer pH, DMSO concentration). Standardize protocols:
- Dose-Response Curves : Use at least six concentrations (1 nM–100 µM) with triplicate measurements.
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases).
- Data Normalization : Correct for background noise using vehicle-only controls. Reconcile outliers via meta-analysis of published datasets .
Methodological Notes
- Synthetic Optimization : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., cyano group introduction) .
- Analytical Validation : Validate HPLC methods per ICH guidelines (precision RSD <2%, accuracy 98–102%) .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
